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Compound of Interest

Compound Name:
E3 Ligase Ligand-linker Conjugate

28

Cat. No.: B12379995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and

application of E3 Ligase Ligand-linker Conjugate 3, a key building block in the development of

Proteolysis Targeting Chimeras (PROTACs). This conjugate features a Thalidomide moiety for

recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible linker

terminating in a primary amine, enabling facile conjugation to a target protein ligand.

Core Structure and Properties
E3 Ligase Ligand-linker Conjugate 3, with the formal name N-(4-aminobutyl)-2-[[2-(2,6-dioxo-3-

piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-acetamide, is a crucial intermediate for

the synthesis of heterobifunctional PROTACs. The structure consists of the E3 ligase-binding

element (Thalidomide) and a linker with a reactive functional group for covalent attachment to a

ligand of a protein of interest.

Chemical Structure
E3 Ligase Ligand: Thalidomide

Linker: An ether- and amide-containing chain with a terminal aminobutyl group.

Reactive Handle: Primary amine
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Quantitative Data Summary
Property Value

CAS Number 1799711-24-2

Molecular Formula C₁₉H₂₂N₄O₆

Molecular Weight 402.4 g/mol

Appearance Solid

Solubility
Soluble in PBS (pH 7.2) at 3 mg/ml. Insoluble in

DMF, DMSO, and Ethanol.

Maximum Absorbance (λmax) 218 nm

SMILES
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=

CC=C3)OCC(=O)NCCCCN

InChI Key CPMVDDVEZUNCJN-UHFFFAOYSA-N

Mechanism of Action in PROTACs
E3 Ligase Ligand-linker Conjugate 3 serves as the E3 ligase recruiting component of a

PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule can

simultaneously bind to the target protein and the Cereblon E3 ligase, forming a ternary

complex. This proximity induces the ubiquitination of the target protein, marking it for

degradation by the proteasome.
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PROTAC Mechanism of Action
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
This section details the synthesis of E3 Ligase Ligand-linker Conjugate 3 and its subsequent

use in the formation of a PROTAC.

Synthesis of E3 Ligase Ligand-linker Conjugate 3
The synthesis is a multi-step process involving the preparation of a protected amine linker

followed by coupling to the thalidomide derivative.

Part 1: Synthesis of tert-butyl (4-aminobutyl)carbamate

Dissolve 1,4-diaminobutane (5 equivalents) in dichloromethane (DCM).

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the

reaction mixture.

Stir the reaction at room temperature for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove any insoluble impurities.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the product by column chromatography to obtain pure tert-butyl (4-

aminobutyl)carbamate.

Part 2: Synthesis of N-(4-aminobutyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-

isoindol-4-yl]oxy]-acetamide

Combine 4-hydroxythalidomide (1 equivalent) and tert-butyl (4-aminobutyl)carbamate (1.2

equivalents) in a suitable solvent such as dimethylformamide (DMF).

Add a coupling agent, for example, HATU (1.5 equivalents), and a non-nucleophilic base like

DIPEA (3 equivalents).

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by LC-MS.

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting Boc-protected conjugate by flash chromatography.

Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20%

TFA in DCM).

Stir the mixture at room temperature for 1-2 hours to remove the Boc protecting group.

Concentrate the reaction mixture under reduced pressure.
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Purify the final product by preparative HPLC to yield E3 Ligase Ligand-linker Conjugate 3 as

a TFA salt.

Synthesis of E3 Ligase Ligand-linker Conjugate 3

Part 1: Linker Synthesis

Part 2: Conjugation and Deprotection
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Caption: General workflow for the synthesis of the conjugate.

Application in PROTAC Synthesis
E3 Ligase Ligand-linker Conjugate 3 can be coupled to a carboxylic acid-functionalized ligand

of a target protein via a standard amide bond formation reaction.

General Protocol for PROTAC formation:

Dissolve the carboxylic acid-containing target protein ligand (1 equivalent) in anhydrous

DMF.

Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA

(3 equivalents).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add a solution of E3 Ligase Ligand-linker Conjugate 3 (1.1 equivalents) in DMF to the

reaction mixture.

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer, concentrate, and purify the crude PROTAC by preparative HPLC.

Characterize the final PROTAC by LC-MS and NMR.

This conjugate has been successfully utilized in the synthesis of potent PROTACs for the

degradation of anaplastic lymphoma kinase (ALK) and the bromodomain and extra-terminal

domain (BET) family of proteins, demonstrating its utility in cancer drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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